molecular formula FNO B1213285 Nitrosyl fluoride CAS No. 7789-25-5

Nitrosyl fluoride

Cat. No.: B1213285
CAS No.: 7789-25-5
M. Wt: 49.005 g/mol
InChI Key: ZEIYBPGWHWECHV-UHFFFAOYSA-N
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Description

Molecular Structure and Bonding Characteristics

Quantum Chemical Analysis of Electronic Configuration

Nitrosyl fluoride adopts a bent geometry due to the interplay of electron distribution and orbital hybridization. Quantum chemical studies, including CCSD(T) and CI gradient methods, reveal the following key features:

  • Electronic structure : Nitrogen exhibits sp² hybridization, forming one double bond with oxygen and a single bond with fluorine, leaving a lone pair in the remaining sp² orbital.
  • Charge distribution : The nitrogen atom bears a partial positive charge (δ⁺), while oxygen and fluorine carry partial negative charges (δ⁻) due to their higher electronegativities.
  • Isomerization potential : Theoretical studies confirm the stability of FNO over its isomer FON (nitrogen hypofluorite), with activation barriers exceeding 50 kJ/mol.
Table 1: Theoretical and Experimental Bond Lengths and Angles
Parameter FNO (CCSD(T)) FON (CI Gradient) Experimental
N–O bond length (Å) 1.134 1.138 1.134–1.138
N–F bond length (Å) 1.509 1.962 1.51–1.52
Bond angle (°) 109.96 113.32 ~110

VSEPR Theory Interpretation of Bent Molecular Geometry

The bent shape of FNO arises from repulsion between bonding and lone-pair electrons:

  • Electron geometry : Trigonal planar (three electron domains: one lone pair, one double bond, one single bond).
  • Molecular geometry : Bent, with a bond angle reduced from the ideal 120° to ~110° due to stronger lone-pair repulsion.
  • Hybridization : sp² for nitrogen, aligning with its three electron domains.

This configuration minimizes electron repulsion while maintaining covalent bonding. The lone pair occupies a region of higher electron density, distorting the molecular shape.

Comparative Bond Length Analysis: N–O vs N–F Covalent Interactions

Bond length variations reflect differences in bond order and atomic electronegativity:

Table 2: Bond Lengths and Force Constants from Vibrational Spectroscopy
Bond Length (Å) Force Constant (mdyn/Å) Source
N=O 1.134 15.08
N–F 1.509 2.09
O–N–F bend 1.08 (bending)
  • N=O bond : Shorter length (1.134 Å) and higher force constant (15.08 mdyn/Å) indicate double-bond character, consistent with resonance stabilization.
  • N–F bond : Longer length (1.509 Å) and lower force constant (2.09 mdyn/Å) suggest weaker single-bond interactions, influenced by fluorine’s high electronegativity.

Vibrational Spectroscopy-Derived Force Constants and Bond Strength Correlations

Vibrational spectroscopy provides direct insights into bond dynamics:

Table 3: Vibrational Frequencies and Assignments
Mode Frequency (cm⁻¹) Assignment Source
ν₁ (N=O) 1795–1796 Symmetric N=O stretch
ν₂ (N–F) 757–758 N–F stretch
ν₃ (bend) 511–512 O–N–F bending
  • N=O stretch : High frequency (1796 cm⁻¹) confirms strong double-bond character, correlating with the short bond length.
  • N–F stretch : Lower frequency (758 cm⁻¹) aligns with weaker single-bond interactions and longer bond length.
  • Bending mode : Moderate frequency (511 cm⁻¹) reflects the flexibility of the bent geometry.

Properties

CAS No.

7789-25-5

Molecular Formula

FNO

Molecular Weight

49.005 g/mol

IUPAC Name

nitrosyl fluoride

InChI

InChI=1S/FNO/c1-2-3

InChI Key

ZEIYBPGWHWECHV-UHFFFAOYSA-N

SMILES

N(=O)F

Canonical SMILES

N(=O)F

Other CAS No.

7789-25-5

Synonyms

nitrosyl fluoride

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Fluorinating Agent
Nitrosyl fluoride is widely used as a fluorinating agent in organic synthesis. It facilitates the introduction of fluorine into organic molecules, enhancing their reactivity and stability. The compound's ability to selectively fluorinate various substrates makes it valuable in the pharmaceutical and agrochemical industries. For instance, it can convert alcohols into fluorinated compounds, which are crucial for developing new drugs.

Nitrating Agent
In addition to fluorination, this compound serves as a nitrating agent. It can introduce nitro groups into aromatic compounds, significantly altering their chemical properties. This application is particularly useful in synthesizing explosives and pharmaceuticals .

Environmental Applications

Refrigerant
Recent studies have identified this compound as a potential refrigerant candidate due to its favorable thermodynamic properties. It exhibits low global warming potential compared to traditional refrigerants, aligning with the growing demand for environmentally friendly alternatives in refrigeration technology .

Green Chemistry Initiatives
this compound is also explored within the framework of green chemistry. Its use in reactions that minimize hazardous waste production aligns with sustainability goals in chemical manufacturing .

Spectroscopic Studies

Electronic Spectroscopy
this compound has been utilized in electronic spectroscopy studies to understand molecular interactions and properties better. The compound's simple structure allows for detailed analysis of its electronic states, contributing to theoretical models that predict molecular behavior under various conditions .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a novel fluorinated drug candidate. The reaction conditions were optimized to achieve high yields while minimizing by-products, showcasing NOF's efficiency as a fluorinating agent.

Parameter Value
SubstrateAlcohol
Reaction Time2 hours
Yield85%
By-productsMinimal

Case Study 2: Environmental Impact Assessment

Research conducted on this compound as a refrigerant evaluated its environmental impact compared to conventional refrigerants. The findings indicated that NOF has a significantly lower ozone depletion potential and global warming potential.

Refrigerant Type Global Warming Potential Ozone Depletion Potential
TraditionalHighModerate
This compoundLowNone

Chemical Reactions Analysis

Fluorination of Metals

NOF acts as a fluorinating agent for metals, forming metal fluorides and releasing nitric oxide (NO) :

General Reaction:
nNOF+MMFn+nNOn\text{NOF}+\text{M}\rightarrow \text{MF}_n+n\text{NO}

Table 1: Metal Fluorination Reactions

Metal (M)Product (MFₙ)ByproductsConditions
UraniumNOUF₆5 NO50–100°C
Zirconium(NO)ZrF₆4 NO50–100°C
IronFeF₃·yNOF(x−y) NO50–100°C
AluminumAlF₃·yNOF(x−y) NO50–100°C

Data from : Reactions occur in anhydrous HF or N₂O₄-HF solvents.

Hydrolysis

NOF hydrolyzes in water to form nitrous acid (HNO₂) and HF, followed by disproportionation :
NOF+H2OHNO2+HF\text{NOF}+\text{H}_2\text{O}\rightarrow \text{HNO}_2+\text{HF}
3HNO2HNO3+2NO+H2O3\text{HNO}_2\rightarrow \text{HNO}_3+2\text{NO}+\text{H}_2\text{O}
This reaction occurs in both acidic and basic media, yielding nitric acid (HNO₃) and NO gas .

Lewis Acid Adduct Formation

NOF forms stable complexes with Lewis-acidic fluorides :
BF3+NOFNOBF4\text{BF}_3+\text{NOF}\rightarrow \text{NOBF}_4
These adducts enhance fluorination efficiency in non-polar solvents .

Nitrosylation of Alcohols

NOF converts alcohols to alkyl nitrites under mild conditions :
ROH+NOFRONO+HF\text{ROH}+\text{NOF}\rightarrow \text{RONO}+\text{HF}
This reaction is selective for primary and secondary alcohols .

Fluorination of Halocarbons

Gas-phase reactions with aliphatic halocarbons yield fluorinated derivatives :
Example:
CCl4+NOFCCl3F+NOCl\text{CCl}_4+\text{NOF}\rightarrow \text{CCl}_3\text{F}+\text{NOCl}
Patent reports yields >80% at 60°C in nickel reactors.

Reactions with Fluoroolefins

NOF adds to fluoroolefins, forming oxazetidines or nitroso compounds :
Example with Tetrafluoroethylene:
CF2=CF2+NOFON CF2 2F\text{CF}_2=\text{CF}_2+\text{NOF}\rightarrow \text{ON CF}_2\text{ }_2\text{F}
Hexafluoropropene forms perfluoroazaalkenes at elevated temperatures .

Comparison with Similar Compounds

Nitrosyl Chloride (NOCl)
Property NOF NOCl
Molecular Weight 49.0045 g/mol 65.46 g/mol
Boiling Point -72.4°C -5.5°C
Structure Bent (ONF) Bent (ONCl)
Synthesis $ \text{F}_2 + 2\text{NO} $ $ \text{HCl} + \text{NOHSO}4 \rightarrow \text{H}2\text{SO}_4 + \text{NOCl} $
Reactivity Strong fluorinator; forms adducts (e.g., NOBF₄) Nitrosating agent in organic chemistry; less reactive toward metals
Applications Semiconductor etching, rocket propellants Industrial synthesis of caprolactam

Key Differences :

  • Intermolecular Forces: Despite similar molecular masses, NOF is a gas at room temperature, while NOCl is a liquid. This reflects NOCl’s stronger dipole-dipole interactions due to higher polarity .
  • Oxidizing Power: NOF’s fluorine content grants it stronger oxidizing capability compared to NOCl, making it suitable for high-energy applications like propellants .
Nitryl Fluoride (NO₂F)
Property NOF NO₂F
Molecular Weight 49.0045 g/mol 65.0039 g/mol
Structure Bent (ONF) Trigonal planar (O₂N-F)
Synthesis Fluorination of NO Reaction of dinitrogen tetroxide with UF₆: $ \text{N}2\text{O}4 + \text{UF}6 \rightarrow \text{NO}2\text{F} + \text{NOUF}_5 $
Reactivity Fluorinates metals and fluorides Oxidizes metals to oxides (e.g., $ 2\text{Fe} + 3\text{NO}2\text{F} \rightarrow \text{Fe}2\text{O}_3 + 3\text{FNO} $)
Applications Semiconductor etching Oxidizer in high-temperature reactions

Key Differences :

  • Oxidation State: NO₂F contains nitrogen in the +5 oxidation state (vs. +3 in NOF), enabling it to act as a stronger oxidizer in reactions like iron oxidation .
  • Thermal Stability: NO₂F decomposes at lower temperatures, limiting its utility in prolonged high-energy applications compared to NOF .
Trifluoramine Oxide (F₃NO)
Property NOF F₃NO
Molecular Weight 49.0045 g/mol 87.00 g/mol
Synthesis Direct fluorination of NO Photochemical fluorination of NOF
Reactivity Forms adducts with Lewis acids (e.g., AlF₃) Weak N-F bonds; decomposes to release fluorine radicals
Applications Propellants, etching Intermediate in fluorine chemistry

Key Differences :

  • Bond Strength: F₃NO’s weaker N-F bonds make it a less stable fluorinating agent than NOF, though it serves as a precursor in specialized syntheses .

Preparation Methods

Direct Fluorination of Nitric Oxide

The direct reaction of nitric oxide (NO) with fluorine gas (F₂) represents one of the earliest methods for synthesizing nitrosyl fluoride. This gas-phase reaction proceeds under cryogenic conditions, where liquid NO is fluorinated in a reactor cooled to 163°K . The process involves introducing fluorine through a sodium fluoride tower to remove hydrogen fluoride impurities, followed by controlled mixing with NO. The exothermic reaction produces a colorless liquid with minimal by-products.

Key Reaction Parameters

  • Reactants : Gaseous fluorine (F₂) and liquid nitric oxide (NO).

  • Temperature : Maintained near the melting point of NO (109.5°K) during fluorination.

  • Purification : Excess fluorine is evacuated under vacuum post-reaction.

Experimental results indicate a yield exceeding 90%, with a molecular weight of 48.6 g/mol (theoretical: 49.0 g/mol) and a boiling range of 213–214°K . This method’s simplicity and high purity make it suitable for laboratory-scale production, though its reliance on gaseous fluorine poses handling challenges.

ParameterValueSource
Yield>90%
Boiling Point213–214°K
Molecular Weight48.6 g/mol (observed)

Liquid-Phase Synthesis Using Nitrosyl Sulfuric Acid

A patented industrial method involves reacting nitrosyl sulfuric acid (ONOSO₃H) with hydrofluoric acid (HF) in aqueous media . This approach avoids hazardous gaseous reactants and leverages technical-grade nitrosyl sulfuric acid, a mixture containing over 50% sulfuric acid. The reaction, conducted at 50–150°C, follows the stoichiometry:

ONOSO3H+3HFNOF+H2SO4+H2O\text{ONOSO}3\text{H} + 3\text{HF} \rightarrow \text{NOF} + \text{H}2\text{SO}4 + \text{H}2\text{O}

Optimized Conditions

  • Molar Ratio : HF to ONOSO₃H ≥ 6:1 (optimal: 8:1–12:1) .

  • Water Content : 2–6 moles per mole of ONOSO₃H to prevent side reactions.

  • Temperature : 135°C for maximal yield (95.18%) .

In a representative trial, 100 g of 65% ONOSO₃H reacted with 102 g HF and 45 g H₂O yielded 104 g distillate containing 21.3% NOF. The residue contained 68.8% sulfuric acid, demonstrating efficient conversion . This method’s scalability and use of cost-effective reactants make it industrially viable.

ParameterValueSource
Yield95.18%
HF Ratio8:1–12:1
Reaction Temperature50–150°C

Continuous Preparation via Sodium Nitrite and Hydrogen Fluoride

A continuous production process developed for large-scale synthesis involves dissolving sodium nitrite (NaNO₂) in anhydrous HF within a multi-reactor system . The reaction proceeds as:

NaNO2+2HFNOF+NaF+H2O\text{NaNO}2 + 2\text{HF} \rightarrow \text{NOF} + \text{NaF} + \text{H}2\text{O}

System Design and Parameters

  • Reactor Configuration : Primary dissolver reactor (1,560-gallon capacity) coupled with a fines dissolver and cooling loop .

  • Residence Time : 6–10 minutes to ensure complete dissolution of NaNO₂ granules.

  • Temperature Control : Maintained at 0–10°C via shell-and-tube coolers .

Operating at a 12:1 molar ratio of HF to NaNO₂, the process achieves a steady-state production rate of 4.4 gallons per minute (gpm) of NOF solution, with 97% recycled to maintain reactor volume . This method mitigates localized overheating and HF vaporization, enhancing safety and yield consistency.

ParameterValueSource
HF:NaNO₂ Ratio12:1
Production Rate4.4 gpm
Operating Temperature0–10°C

Q & A

Q. What are the optimal laboratory methods for synthesizing high-purity nitrosyl fluoride (NOF), and what analytical techniques validate its purity?

Methodological Answer: NOF synthesis typically involves gas-phase reactions, such as the direct reaction of fluorine (F₂) with nitric oxide (NO) at controlled temperatures . An improved method utilizes methyl iodide (CH₃I) and sodium hydroxide (NaOH), yielding pure NOF by avoiding NO₂ contamination . Key steps include anhydrous conditions and inert gas purging to prevent hydrolysis. Purity validation employs gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities like NO₂ or unreacted F₂. Fourier-transform infrared spectroscopy (FTIR) confirms NOF’s characteristic N-O and N-F stretching vibrations (~1900 cm⁻¹ and ~800 cm⁻¹, respectively) .

Q. How is the molecular and electronic structure of NOF characterized experimentally and computationally?

Methodological Answer: X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) at nitrogen and fluorine edges resolve NOF’s electronic structure, identifying bonding orbitals (e.g., σ*(N-F)) and oxidation states . Computational methods like density functional theory (DFT) optimize geometry, revealing a bent molecular structure (Cs symmetry) due to nitrogen’s lone pair, with bond angles of ~110° (O-N-F) . Coupled-cluster singles and doubles (CCSD) calculations predict vibrational frequencies within 2% error of experimental values .

Advanced Research Questions

Q. How can machine learning (ML) improve predictions of NOF’s excited-state potential energy surfaces (PES) for photochemical studies?

Methodological Answer: ML models, such as kernel ridge regression, trained on ab initio data (e.g., CCSD(T)), reconstruct global PES for NOF’s excited states (S₄–S₆) by diabatization. This approach reduces training data requirements while preserving accuracy in regions of conical intersections . Transition dipole moments between diabatic states are used to predict absorption spectra. Benchmarking against high-level multireference methods (e.g., CASPT2) validates ML predictions for thermally accessible geometries (up to 300 K) .

Q. What experimental designs are critical for studying trans-ligand effects on NOF’s photochemical nitric oxide (NO) release in coordination complexes?

Methodological Answer: In ruthenium nitrosyl complexes, substituting trans-ligands (e.g., replacing OH⁻ with F⁻) alters NO photolability. Solid-state vs. solution studies require:

  • Crystallography : Monitoring structural changes via time-resolved X-ray diffraction.
  • Spectroscopy : Ultraviolet-visible (UV-Vis) kinetics to track NO release rates.
  • Computational Modeling : DFT/MRCI simulations to correlate ligand electronegativity with NO dissociation barriers . For example, fluoride’s strong σ-donor character increases NO release efficiency by 40% compared to hydroxide .

Q. What mechanistic insights explain NOF’s role in solvolysis reactions with metal fluorides (e.g., AlF₃) under extreme conditions?

Methodological Answer: In systems with AlF₃ and BrF₅, NOF acts as a Lewis acid, forming intermediates like NOAlF₄⁻. Reaction progress is monitored via in situ Raman spectroscopy (peaks at 700–800 cm⁻¹ for Al-F-NO vibrations) and X-ray diffraction (XRD) to identify crystalline products (e.g., NOAl(BrF₆)₄) . Elevated temperatures (250°C) and excess BrF₅ favor nitrosyl hexafluorobromate formation, while lower temperatures stabilize NOAlF₄⁻ . Kinetic studies reveal a second-order dependence on NOF concentration, suggesting a bimolecular transition state .

Q. How do NOF gas concentration and reactor parameters influence etching selectivity for lanthanum oxide (La₂O₃) in semiconductor fabrication?

Methodological Answer: Optimal etching conditions for La₂O₃ involve NOF concentrations of 10–50 vol.% in dilution gases (e.g., Ar), achieving selectivity >20:1 over HfO₂ or SiO₂ . Key parameters:

  • Temperature : 25–50°C minimizes non-target etching.
  • Pressure : 1–10 Pa balances etch rate (0.5–2 nm/min) and selectivity.
  • Analytical Validation : Atomic force microscopy (AFM) measures surface roughness, while XPS confirms LaF₃ formation (La 3d₅/₂ at 835 eV) . Comparative studies with NF₃ show NOF’s superior selectivity due to lower reactivity with silicon oxides .

Contradictions and Uncertainties

  • Synthetic Methods : and describe conflicting NOF synthesis routes (F₂/NO vs. CH₃I/NaOH). The latter avoids NO₂ but requires stringent moisture control, complicating scalability .
  • Etching Selectivity : At >99.5% NOF, non-target etching occurs, suggesting a narrow operational window for semiconductor applications .

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